Hexaethylguanidinium bromide
Description
Conceptual Framework of Guanidinium (B1211019) Cations in Modern Chemistry
The guanidinium cation, [C(NH2)3]+, is the conjugate acid of the strong base guanidine (B92328) and serves as the foundational structure for a vast class of compounds, including hexaethylguanidinium bromide. wikipedia.org The remarkable stability of the guanidinium cation is a key feature, arising from the delocalization of its positive charge across the central carbon and three nitrogen atoms. This resonance stabilization results in a planar, symmetric Y-shaped ion where the C-N bonds have a bond order of 4/3. wikipedia.org This delocalized π-electron system is similar to that in imidazolium (B1220033) and pyridinium (B92312) cations, contributing to its stability. rsc.org
In aqueous solutions, the guanidinium cation is highly stable due to this efficient resonance and effective solvation by water molecules. wikipedia.org Its pKaH of 13.6 indicates that guanidine is a very strong base, existing almost exclusively as the protonated guanidinium form in neutral water. wikipedia.org This inherent stability and charge delocalization make guanidinium-based compounds, known as guanidinium salts, valuable in various chemical applications. They are recognized as potent and directional hydrogen bond donors, which is a crucial property for anion recognition and the formation of self-assembled supramolecular frameworks. anu.edu.au The interaction between the guanidinium cation and anions like chloride and sulfate (B86663) has been theoretically explored, providing insight into its role as an anion receptor in both synthetic and biological systems. nih.gov
The guanidinium moiety is also a fundamental component of the amino acid arginine, where it plays a critical role in protein structure and function through interactions with anionic substrates. nih.gov Furthermore, guanidinium-based materials have shown promise in advanced applications such as perovskite solar cells, where they can improve power conversion efficiencies and operational stability. rsc.org
Historical Context and Evolution of Alkylguanidinium Salts
The study of guanidinium salts has evolved significantly from the simple parent cation to more complex, functionalized derivatives. The development of ionic liquids, defined as salts with melting points below 100 °C, can be traced back to observations in the mid-19th century. rsc.org The progression from high-temperature inorganic molten salts to lower-melting organic salts paved the way for the development of compounds like alkylguanidinium salts. rsc.org
The synthesis of N,N′,N′′-peralkylated guanidinium salts can be achieved from N,N′-peralkylated chloroformamidinium chlorides, which are then alkylated to produce the desired guanidinium salts with various counter-anions like chlorides, bromides, and iodides. researchgate.net Another method involves a one-pot alkylation reaction starting from guanidinium chloride. researchgate.net A patented process describes the preparation of monovalent organo-guanidinium salts by mixing a halohydrocarbon, an inorganic base, and a salt of unsubstituted guanidine. google.com For instance, the synthesis of this compound can be accomplished by reacting bromoethane (B45996) with guanidinium hydrochloride in the presence of sodium hydroxide. google.com
The introduction of alkyl groups onto the guanidinium core structure led to a new class of compounds with tunable properties. These hexaalkylguanidinium salts have been investigated for various applications, including their use as phase-transfer catalysts and as electrolytes in ultracapacitors. mdpi.com Some of these salts are liquid at room temperature, making them suitable as novel reaction media. mdpi.com The development of N-F fluorinating agents, such as N-fluoropyridinium salts, starting in the 1980s, highlights the broader trend of modifying simple organic cations to create reagents with wide-ranging applications. beilstein-journals.org This historical progression from simple salts to highly tailored molecules like this compound underscores the versatility and expanding utility of the guanidinium framework in chemistry.
Significance of this compound as a Specific Exemplar in Advanced Chemical Investigations
This compound has emerged as a significant compound in advanced chemical research, primarily due to its exceptional performance as a phase-transfer catalyst (PTC) and its potential as an ionic liquid. Its stability at high temperatures makes it particularly valuable in industrial processes that require robust catalysts. alfa-chemistry.com
A key application of hexaethylguanidinium salts, including the bromide and chloride forms, is in phase-transfer catalysis. mdpi.com These catalysts are crucial for reactions involving immiscible phases, such as organic and aqueous layers. For example, hexaethylguanidinium chloride has demonstrated superior performance in high-temperature displacement reactions for the synthesis of monomers like oxydiphthalic anhydride (B1165640) (ODPA), which is used in engineering thermoplastics. phasetransfercatalysis.com In a comparative study, hexaethylguanidinium chloride allowed for a product purity of 99.48% with a 91% isolated yield, outperforming other catalysts like tetraphenylphosphonium (B101447) bromide. phasetransfercatalysis.com
This compound is specifically cited as a suitable phase-transfer catalyst for displacement reactions involving salts of dihydroxyaromatic compounds and substituted aromatic compounds in non-polar solvents like toluene. google.comepo.org Patents describe methods for recycling these catalysts by washing the reaction solution with an aqueous base and extracting the catalyst with a chlorinated alkane. google.comepo.org This recyclability is a crucial factor for sustainable and cost-effective industrial applications.
The table below summarizes a comparative study where this compound was used in a halogen exchange process, highlighting its efficiency.
| Catalyst | C-Cl Bond Conversion (%) | Molar Yield of Fluorinated Products (%) | Polymeric By-products (g) |
|---|---|---|---|
| This compound | 93 | 76.9 | 35 |
| Tetrakis(diethylamino)phosphonium Bromide | 91 | 69.7 | 68 |
Furthermore, the hexaethylguanidinium cation has been a subject of structural studies to understand its properties. X-ray diffraction analysis of various hexaethylguanidinium salts has revealed that the central carbon atom and the three nitrogen atoms are in an approximately trigonal planar arrangement. mdpi.com The table below presents selected crystal data for a related hexaethylguanidinium salt, providing insight into its solid-state structure.
| Parameter | Value |
|---|---|
| Empirical Formula | C26H62Br4CoN6O |
| Formula Weight | 913.56 |
| Temperature (K) | 100(2) |
| Wavelength (Å) | 0.71073 |
| Crystal System | Monoclinic |
| Space Group | C2/c |
The unique properties of the hexaethylguanidinium cation, combined with the bromide anion, make this compound a versatile and highly effective tool in modern synthetic chemistry, particularly in applications requiring high thermal stability and catalytic efficiency.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
89610-32-2 |
|---|---|
Molecular Formula |
C13H30BrN3 |
Molecular Weight |
308.30 g/mol |
IUPAC Name |
bis(diethylamino)methylidene-diethylazanium;bromide |
InChI |
InChI=1S/C13H30N3.BrH/c1-7-14(8-2)13(15(9-3)10-4)16(11-5)12-6;/h7-12H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
SUHYKYPAFONDDV-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C(=[N+](CC)CC)N(CC)CC.[Br-] |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Approaches for Hexaethylguanidinium Bromide
Established Synthetic Pathways for Guanidinium (B1211019) Salt Formation
The synthesis of hexaethylguanidinium bromide is primarily achieved through the exhaustive alkylation of a guanidine (B92328) precursor with an ethylating agent. This process involves the substitution of all six hydrogen atoms on the nitrogen atoms of the guanidinium ion with ethyl groups.
Alkylation Reactions Utilizing Bromoethane (B45996) and Guanidine Precursors
A prominent method for the synthesis of this compound involves the direct reaction of a guanidinium salt, such as guanidinium hydrochloride, with an excess of bromoethane. google.com This one-step process is advantageous for its simplicity. google.com The reaction is typically carried out in a suitable reactor equipped for agitation, reflux, and controlled addition of reagents. google.com A significant molar excess of bromoethane is used to drive the reaction towards complete substitution and maximize the yield of the desired this compound. google.com
Table 1: Reactants for this compound Synthesis google.com
| Reactant | Role | Molar Ratio (approx.) |
| Guanidinium Hydrochloride | Guanidine Precursor | 1 |
| Bromoethane | Ethylating Agent | 7.9 |
| Sodium Hydroxide | Base | 6.9 |
Base-Mediated Synthesis and Reaction Condition Optimization
The alkylation of guanidinium hydrochloride with bromoethane is facilitated by the presence of a strong base, such as sodium hydroxide. google.com The base plays a crucial role in neutralizing the hydrohalic acid that is formed as a byproduct during the alkylation process, thereby driving the reaction to completion. The reaction is typically performed by the gradual addition of a concentrated sodium hydroxide solution to the mixture of guanidinium hydrochloride and bromoethane. google.com
Optimization of reaction conditions is key to achieving a good yield. The temperature is generally maintained to allow for a controlled reaction rate, and the mixture is agitated to ensure efficient mixing of the reactants. google.com The duration of the base addition and the subsequent reaction time are also important parameters that are controlled to maximize the formation of the hexaethylguanidinium salt. google.com
Investigation of Reaction Mechanisms and Kinetics in Guanidinium Salt Synthesis
The formation of this compound through the exhaustive alkylation of guanidine is a complex process involving multiple sequential nucleophilic substitution reactions. While specific kinetic and mechanistic studies for the hexa-ethylation of guanidine are not extensively detailed in the available literature, the general principles of amine and guanidine alkylation provide a framework for understanding the process.
The reaction is believed to proceed in a stepwise manner, where each of the hydrogen atoms on the guanidinium nitrogens is sequentially replaced by an ethyl group. The guanidine core is a strong organic base, and in its neutral form, the nitrogen atoms are nucleophilic. The reaction likely begins with the deprotonation of the guanidinium salt by the base to form free guanidine. This is followed by the nucleophilic attack of a nitrogen atom on the electrophilic carbon of bromoethane, displacing the bromide ion. This process is repeated until all six N-H bonds are replaced by N-C2H5 bonds.
The reactivity of the nitrogen atoms may change with each successive alkylation due to steric hindrance and electronic effects. It is plausible that the initial alkylations are faster than the later ones due to decreasing nucleophilicity and increasing steric bulk around the nitrogen centers. A comprehensive kinetic study would be required to determine the rate constants for each individual alkylation step. Such studies are common for simpler amines but appear to be lacking for the peralkylation of the guanidinium ion.
Purification and Isolation Techniques for High-Purity this compound for Research Applications
Obtaining high-purity this compound is essential for its use in research applications where impurities could interfere with experimental results. The purification process typically begins after the synthesis reaction is complete.
Following the reaction, the mixture is cooled, and the organic and aqueous phases are allowed to separate. google.com The organic phase, containing the product and excess bromoethane, is extracted. google.com The excess bromoethane is then removed, often using a rotary evaporator under reduced pressure and at a mild temperature to avoid degradation of the product. google.com
The resulting crude product, which may be an oily residue, is then subjected to crystallization. google.com This is a critical step for achieving high purity. An anti-solvent, such as diethyl ether, is added to the crude product, which induces the crystallization of the this compound. google.com The crystalline product is then collected by filtration. google.com
To remove any residual volatile impurities and solvent, the crystalline product is dried under vacuum. google.com For applications requiring exceptionally pure material, further purification techniques such as recrystallization from a suitable solvent system or the use of ion-exchange chromatography can be employed. nih.govresearchgate.nete3s-conferences.org The purity of the final product can be assessed using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Advanced Structural Elucidation and Solid State Characterization
Single-Crystal X-ray Diffraction Studies of Hexaethylguanidinium Bromide and Analogous Halide Salts
Single-crystal X-ray diffraction (SCXRD) stands as a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com Studies on hexaethylguanidinium salts, including the chloride, bromide, and other halide analogs, have revealed detailed information about the cation's geometry, the nature of ion-ion interactions, and the resulting supramolecular architectures. researchgate.netresearchgate.net
The central feature of the hexaethylguanidinium cation is its CN₃ core. X-ray diffraction studies consistently demonstrate that this core possesses an almost ideal trigonal planar geometry. researchgate.net The central carbon atom and the three nitrogen atoms it is bonded to are sp²-hybridized, resulting in N-C-N bond angles that are very close to the ideal 120°. For instance, in the crystal structure of hexaethylguanidinium chloride, the N-C-N angles are reported as 119.8(2)° and 120.08(11)°. researchgate.net This planarity is a characteristic feature of the guanidinium (B1211019) group, arising from the delocalization of the positive charge across the three nitrogen atoms. The C-N bond lengths are intermediate between those of a typical C-N single bond and C=N double bond, further confirming the resonance stabilization and delocalized electronic structure of the cationic core. researchgate.net
| Parameter | Hexaethylguanidinium Chloride researchgate.net | Hexaethylguanidinium Hexafluorophosphate (B91526) researchgate.net | Hexaethylguanidinium Tetrachloroferrate(III) researchgate.net |
|---|---|---|---|
| N-C-N Angle 1 (°) | 119.8 (2) | 120.2 (2) | 119.5 (3) |
| N-C-N Angle 2 (°) | 120.08 (11) | 119.8 (2) | 120.0 (3) |
| N-C-N Angle 3 (°) | 120.08 (11) | 120.0 (2) | 120.5 (3) |
| Average C-N Bond Length (Å) | ~1.33 | ~1.34 | ~1.34 |
In the crystal structure of hexaethylguanidinium tetrabromocobaltate(II)/bromide hydrate, short contacts between the hydrogen atoms of the ethyl groups and the bromide anions are observed, indicating the presence of these C-H···Br interactions. researchgate.netresearchgate.net Similarly, C-H···F and C-H···Cl interactions have been identified in the crystal structures of the hexafluorophosphate and tetrachloroferrate(III) salts, respectively. researchgate.net However, it has been noted in studies of other long-chain hexaalkylguanidinium bromides, such as hexa-n-butylguanidinium bromide, that distinct hydrogen bonds were not identified, suggesting that the nature and presence of these interactions can be influenced by factors like the length and conformation of the alkyl chains. researchgate.net
Investigation of Polymorphism and Structural Phase Transitions in Guanidinium Salts
Polymorphism, the ability of a compound to exist in more than one crystalline form, and the occurrence of structural phase transitions are significant phenomena in materials science. While specific studies on the polymorphism of this compound are not extensively detailed in the cited literature, the broader family of guanidinium salts is known to exhibit such behavior. researchgate.netnih.gov Guanidinium-based hybrid perovskites, for example, can undergo pressure-induced phase transitions. acs.org
Studies on compounds like tris(guanidinium) hexabromobismuthate(III) ([C(NH₂)₃]₃BiBr₆) have revealed multiple phase transitions at elevated temperatures (419 K, 429 K, 475 K, and 495 K on heating), which were characterized by differential scanning calorimetry and X-ray diffraction. researchgate.net These transitions are often of an order-disorder type, related to changes in the dynamic state of the guanidinium cations within the crystal lattice. researchgate.net The soft, flexible nature of lattices containing organic cations like guanidinium allows them to accommodate structural deformations that can lead to different crystalline phases under varying temperature or pressure. acs.org This suggests that this compound could potentially exhibit polymorphism or undergo phase transitions, although dedicated studies are required for confirmation.
Spectroscopic Characterization for Structural Confirmation and Interaction Analysis
Spectroscopic methods are indispensable for confirming the structure of newly synthesized compounds and for probing molecular interactions and dynamics, particularly in the solution state where diffraction methods are not applicable.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. mdpi.com For this compound, ¹H and ¹³C NMR would confirm the chemical structure by showing the expected resonances for the ethyl groups and the central guanidinium carbon.
Advanced NMR techniques can provide deeper insights into the cation's behavior in different solvents.
2D NMR Experiments: Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximities between protons, helping to determine the preferred solution-state conformation of the flexible ethyl chains.
Relaxation Time Measurements: T₁ (spin-lattice) and T₂ (spin-spin) relaxation times are sensitive to molecular motion. Measuring these parameters can provide quantitative data on the rotational dynamics (tumbling) of the cation as a whole and the internal motions of the ethyl groups.
Diffusion-Ordered Spectroscopy (DOSY): This technique separates NMR signals based on the diffusion coefficient of the molecule. It can be used to study ion pairing and aggregation in solution by detecting changes in the effective hydrodynamic radius of the cation under different concentration or solvent conditions.
Such studies are crucial for understanding how the hexaethylguanidinium cation behaves in the environments relevant to its applications, for instance, as a phase-transfer catalyst, where its solution dynamics and interactions with other species are key to its function. researchgate.net
Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Non-Covalent Interaction Probing
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful, non-destructive method for characterizing the molecular structure of this compound. These techniques provide a unique "molecular fingerprint" by probing the vibrational modes of the molecule's constituent bonds and functional groups. msu.edu The resulting spectra offer detailed insights into the geometry of the hexaethylguanidinium cation and the nature of the non-covalent interactions between the cation and the bromide anion.
The infrared and Raman spectra of this compound are dominated by the vibrational modes of the cation. The planar, Y-shaped CN₃ core of the guanidinium group, with its delocalized π-system, gives rise to characteristic stretching and bending vibrations. Key vibrational modes for the hexaethylguanidinium cation include:
C-H Stretching: The ethyl groups produce strong absorptions in the 2800-3000 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups.
C-N Stretching: The delocalized C-N bonds of the central guanidinium core lead to strong, characteristic asymmetric stretching bands, typically observed in the 1550-1650 cm⁻¹ range. These modes are particularly sensitive to the electronic environment and cation-anion interactions. nih.govresearchgate.net
CH₂ and CH₃ Bending: Scissoring, wagging, and twisting motions of the methylene (B1212753) (CH₂) and methyl (CH₃) groups appear in the fingerprint region, approximately between 1350 cm⁻¹ and 1480 cm⁻¹.
C-C Stretching: Vibrations associated with the carbon-carbon single bonds of the ethyl chains are typically weaker and found in the 800-1200 cm⁻¹ range.
Beyond identifying functional groups, vibrational spectroscopy is highly sensitive to the subtle perturbations caused by non-covalent interactions. In the solid state of this compound, the primary non-covalent forces are ion-ion interactions and weak C-H···Br⁻ hydrogen bonds. These interactions can induce measurable shifts in the vibrational frequencies of the cation's modes. optica.orgacs.org For instance, the formation of a C-H···Br⁻ hydrogen bond can cause a slight red-shift (a shift to lower wavenumber) in the involved C-H stretching frequency and a blue-shift (a shift to higher wavenumber) in the corresponding C-H bending modes. acs.org Probing the low-frequency region (typically below 400 cm⁻¹) using Raman or Far-IR spectroscopy can reveal lattice vibrations and direct cation-anion stretching modes, providing direct evidence of the interionic bonding environment. nih.govnih.gov
The following table summarizes the expected characteristic vibrational modes for this compound.
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|---|
| Asymmetric & Symmetric C-H Stretching | -CH₂, -CH₃ | 2850 - 3000 | Strong | Strong |
| Asymmetric C-N Stretching | CN₃⁺ Core | 1550 - 1650 | Very Strong | Medium |
| CH₂ Scissoring | -CH₂- | 1440 - 1480 | Medium | Medium |
| CH₃ Asymmetric & Symmetric Bending | -CH₃ | 1370 - 1470 | Medium | Medium |
| C-N Symmetric Stretching | CN₃⁺ Core | ~1000 - 1100 | Weak | Strong |
| C-C Stretching | Ethyl Backbone | 800 - 1200 | Weak-Medium | Medium |
X-ray Spectroscopic Methods for Electronic Structure and Coordination Environment
X-ray spectroscopic techniques, particularly X-ray Photoelectron Spectroscopy (XPS), provide direct information about the elemental composition and electronic states of atoms within a compound. libretexts.org For this compound, XPS is instrumental in characterizing the electronic structure of both the cation and the anion, offering insights into charge distribution and the local chemical environment.
In an XPS experiment, the sample is irradiated with X-rays, causing the emission of core-level electrons. The binding energy of these electrons is then measured, which is characteristic of the element and its specific oxidation state and local environment. libretexts.org
Cation Analysis (C 1s and N 1s): The analysis of the carbon (C 1s) and nitrogen (N 1s) core levels of the hexaethylguanidinium cation is particularly revealing.
The N 1s spectrum is expected to show a single, primary peak, reflecting the chemical equivalence of the three nitrogen atoms due to charge delocalization within the CN₃ core. The binding energy of this peak (typically around 400-402 eV) is indicative of the positive charge carried by the nitrogen atoms. researchgate.netfrontiersin.org
The C 1s spectrum can be deconvoluted into multiple components. A peak at a higher binding energy corresponds to the central sp²-hybridized carbon of the guanidinium core, which is bonded to three electron-withdrawing nitrogen atoms. researchgate.net Peaks at lower binding energies (typically around 285.0 eV) are assigned to the aliphatic carbon atoms of the ethyl groups (-CH₂- and -CH₃). caltech.edu The precise binding energies provide a quantitative measure of the charge distribution across the cation.
Anion Analysis (Br 3d): The bromide anion is characterized by its Br 3d core level spectrum. This spectrum typically shows a doublet (Br 3d₅/₂ and Br 3d₃/₂) due to spin-orbit coupling. The binding energy of the Br 3d₅/₂ peak for an ionic bromide is generally found in the range of 67-69 eV. nih.govnih.gov Subtle shifts in this binding energy can indicate the degree of ionicity and the strength of the electrostatic interactions (coordination) with the surrounding hexaethylguanidinium cations. A higher binding energy compared to a "free" ion could suggest a stronger interaction with the cationic environment.
By quantifying the atomic concentrations from peak areas and analyzing the chemical shifts in binding energies, XPS provides a comprehensive picture of the electronic structure and the immediate coordination environment within this compound.
The following table presents representative binding energy ranges expected from an XPS analysis of this compound.
| Core Level | Atom/Functional Group | Expected Binding Energy (eV) | Information Gleaned |
|---|---|---|---|
| N 1s | Guanidinium Nitrogen (N) | 400.0 - 402.5 | Charge on N atoms, electronic delocalization |
| C 1s | Guanidinium Carbon (C-N₃) | 287.5 - 289.0 | Electronic environment of the central carbon |
| C 1s | Ethyl Carbons (-CH₂-CH₃) | 285.0 - 286.0 | Aliphatic carbon environment |
| Br 3d₅/₂ | Bromide Anion (Br⁻) | 67.5 - 69.5 | Ionic state and cation-anion interaction strength |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations on Hexaethylguanidinium Cation and its Ion-Pairing with Bromide Anion
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and geometry of the hexaethylguanidinium cation and its interaction with the bromide anion.
The geometry of the hexaethylguanidinium cation is characterized by a central carbon atom bonded to three nitrogen atoms in a trigonal planar arrangement. This core structure exhibits D3h symmetry, although the ethyl groups attached to the nitrogen atoms can rotate, leading to a variety of possible conformations. The C-N bond lengths within the guanidinium (B1211019) core are typically intermediate between single and double bonds, indicating significant electron delocalization. The positive charge is distributed across the central carbon and the three nitrogen atoms.
Studies on the closely related hexaethylguanidinium chloride have provided valuable experimental data on the cation's geometry. In the crystal structure of hexaethylguanidinium chloride, the central CN3 core is nearly perfectly trigonal planar, with N-C-N bond angles close to 120°. researchgate.net
The interaction between the hexaethylguanidinium cation and the bromide anion is primarily electrostatic. Computational models of the ion pair in the gas phase show the bromide anion situated above or below the plane of the CN3 core, interacting with the positively charged region. The interaction energy is a key parameter calculated to quantify the strength of this ion pairing.
Below is a table summarizing typical geometric parameters for the hexaethylguanidinium cation, derived from computational studies and crystallographic data of related salts.
| Parameter | Typical Value (DFT Calculation) | Reference Value (Hexaethylguanidinium Chloride Crystal Structure) researchgate.net |
| C-N Bond Length (Å) | 1.34 - 1.36 | ~1.33 |
| N-C-N Bond Angle (°) | ~120 | 119.8 - 120.1 |
| C-N-C (ethyl) Bond Angle (°) | 120 - 122 | Not reported |
| N-C-C (ethyl) Bond Angle (°) | 110 - 112 | Not reported |
| C-C (ethyl) Bond Length (Å) | 1.53 - 1.54 | Not reported |
| C-H (ethyl) Bond Length (Å) | 1.09 - 1.10 | Not reported |
Note: DFT calculation values are illustrative and depend on the level of theory and basis set used.
Molecular Dynamics Simulations of Hexaethylguanidinium Bromide in Solution and Condensed Phases
Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of this compound in different environments, such as in aqueous solution or in its molten salt (ionic liquid) state. These simulations provide insights into solvation structures, transport properties, and condensed-phase organization.
In aqueous solution, MD simulations would reveal the hydration structure around the hexaethylguanidinium cation and the bromide anion. The hydrophobic ethyl groups of the cation would likely lead to a structured arrangement of water molecules in their vicinity, while the charged guanidinium core and the bromide anion would be strongly solvated through ion-dipole interactions.
In the condensed (molten) phase, this compound would behave as an ionic liquid. MD simulations can be used to calculate key physical properties such as density, viscosity, and diffusion coefficients. The radial distribution function (RDF) is a crucial output from these simulations, providing information about the average distances between different ion pairs. For instance, the RDF between the central carbon of the cation and the bromide anion would show a sharp peak at the most probable ion-ion separation distance.
The following table presents a hypothetical set of simulation parameters and potential results for an MD simulation of molten this compound.
| Simulation Parameter | Value |
| System Size | 512 ion pairs |
| Temperature | 400 K |
| Pressure | 1 atm |
| Force Field | OPLS-AA or similar |
| Simulation Time | 100 ns |
| Predicted Property | Predicted Value |
| Density (g/cm³) | 1.1 - 1.3 |
| Self-Diffusion Coefficient (Cation) | 1 x 10⁻¹¹ - 5 x 10⁻¹¹ m²/s |
| Self-Diffusion Coefficient (Anion) | 2 x 10⁻¹¹ - 8 x 10⁻¹¹ m²/s |
| Viscosity (cP) | 50 - 150 |
Note: The predicted values are estimates based on simulations of similar guanidinium-based ionic liquids and are for illustrative purposes.
Computational Prediction of Spectroscopic Parameters and Reactive Intermediates
Computational chemistry methods can predict various spectroscopic parameters for this compound, which can aid in the interpretation of experimental spectra. Furthermore, these methods can be used to explore the reactivity of the hexaethylguanidinium cation by studying potential reactive intermediates.
Spectroscopic Parameters:
Infrared (IR) Spectroscopy: The calculated IR spectrum of the hexaethylguanidinium cation would be dominated by strong absorptions corresponding to the C-N stretching vibrations of the guanidinium core, typically in the range of 1500-1600 cm⁻¹. The C-H stretching and bending vibrations of the ethyl groups would appear in their characteristic regions (2800-3000 cm⁻¹ and 1300-1500 cm⁻¹, respectively).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR chemical shifts can be predicted with reasonable accuracy using DFT calculations. The protons on the ethyl groups would show distinct signals depending on their proximity to the nitrogen atoms. The central carbon of the guanidinium core is expected to have a characteristic ¹³C chemical shift in the range of 160-170 ppm.
The table below provides a summary of predicted spectroscopic data.
| Spectroscopy | Region/Chemical Shift | Assignment |
| IR | 2800-3000 cm⁻¹ | C-H stretching (ethyl groups) |
| IR | 1500-1600 cm⁻¹ | C-N stretching (guanidinium core) |
| ¹H NMR | 3.0-3.5 ppm | -CH₂- protons of ethyl groups |
| ¹H NMR | 1.0-1.5 ppm | -CH₃ protons of ethyl groups |
| ¹³C NMR | 160-170 ppm | Central Carbon (guanidinium core) |
| ¹³C NMR | 40-50 ppm | -CH₂- carbons of ethyl groups |
| ¹³C NMR | 10-15 ppm | -CH₃ carbons of ethyl groups |
Note: Predicted chemical shifts are relative to a standard (e.g., TMS) and can vary with the computational method and solvent model used.
Reactive Intermediates:
Theoretical studies can explore the potential for the hexaethylguanidinium cation to participate in chemical reactions by examining the stability of possible reactive intermediates. For example, the deprotonation of an ethyl group could lead to the formation of a carbene or a zwitterionic species. The energies and structures of these intermediates can be calculated to assess their viability under different reaction conditions. However, the high stability of the guanidinium cation suggests that harsh conditions would be required to generate such reactive species.
Applications in Catalysis and Chemical Transformations
Hexaethylguanidinium Bromide as a Phase-Transfer Catalyst (PTC)
Phase-transfer catalysis (PTC) is a powerful technique in organic synthesis that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. Hexaethylguanidinium salts, including the bromide and chloride variants, have been identified as exceptionally robust and efficient phase-transfer catalysts, particularly for high-temperature applications. phasetransfercatalysis.com
The efficacy of a phase-transfer catalyst hinges on its ability to extract an anion from the aqueous phase, transport it across the phase interface into the organic phase, and present it in a highly reactive, "naked" state. The hexaethylguanidinium cation performs this role adeptly.
The mechanism involves the following key steps:
Ion Pairing: The positively charged hexaethylguanidinium cation ([HEG]⁺) forms a lipophilic ion pair with an anion (e.g., F⁻, CN⁻, OH⁻) present in the aqueous phase.
Interfacial Transport: The six ethyl groups on the cation provide significant lipophilicity, rendering the entire ion pair soluble in the organic phase. This allows the [HEG]⁺X⁻ complex to migrate from the aqueous phase, or more commonly from the interface, into the bulk organic phase where the organic substrate is dissolved. mdpi.com
Anion Activation: Once in the organic medium, the anion is poorly solvated. The large size and delocalized charge of the hexaethylguanidinium cation result in a weak interaction with the anion. This lack of strong solvation and loose ion pairing significantly enhances the anion's nucleophilicity, making it highly reactive towards the organic substrate. mdpi.com
Catalyst Regeneration: After the anion reacts with the substrate, the newly formed inorganic salt (e.g., NaBr) is insoluble in the organic phase, and the [HEG]⁺ cation is released to return to the interface and repeat the catalytic cycle.
The sp²-hybridized nature of the central carbon in the guanidinium (B1211019) core contributes to a planar structure and effective charge delocalization, which is a key feature distinguishing it from traditional sp³-hybridized quaternary ammonium (B1175870) or phosphonium (B103445) catalysts. nih.govsemanticscholar.org This structure enhances its catalytic efficiency and stability.
Halogen exchange (HALEX) reactions, particularly the conversion of aryl chlorides and bromides to the more valuable aryl fluorides and iodides, are fundamental transformations in synthetic chemistry. researchgate.netsemanticscholar.org These "aromatic Finkelstein reactions" are often challenging, requiring harsh conditions. nih.govmdma.chorganic-chemistry.org Guanidinium salts like this compound have demonstrated significant catalytic activity in these processes.
In the fluorination of haloaromatics, the catalyst extracts a fluoride (B91410) ion (from a source like KF or CsF) from a solid or aqueous phase into an organic phase to react with an aryl halide. The high reactivity of the "naked" fluoride ion, facilitated by the hexaethylguanidinium cation, is crucial for cleaving the strong carbon-halogen bond of the substrate. The efficiency of this process is often superior to that achieved with conventional catalysts, leading to higher yields under milder conditions.
| Catalyst | Substrate | Reagent | Product | Yield (%) | Reference |
| Hexaethylguanidinium Salt | 4-Chloronitrobenzene | KF | 4-Fluoronitrobenzene | High | phasetransfercatalysis.com |
| Quaternary Ammonium Salt | 4-Chloronitrobenzene | KF | 4-Fluoronitrobenzene | Moderate | alfachemic.com |
| No Catalyst | 4-Chloronitrobenzene | KF | 4-Fluoronitrobenzene | Low/None | nih.gov |
Note: This table is illustrative of typical results reported in PTC literature. Specific yields are highly dependent on reaction conditions.
The use of this compound as a PTC can significantly enhance both the yield and selectivity of various organic reactions. By effectively transporting the nucleophile into the organic phase, the catalyst ensures a higher effective concentration of the reactant, accelerating the reaction rate and often leading to improved yields. mdpi.com
The influence on selectivity can be observed in reactions with multiple potential reaction sites. By promoting the desired reaction pathway through efficient anion activation, the formation of byproducts can be minimized. For instance, in the alkylation of ambident nucleophiles, the choice of phase-transfer catalyst can influence the ratio of C-alkylation to O-alkylation. The well-defined, albeit lipophilic, environment provided by the guanidinium cation can favor one reaction pathway over another, leading to greater regioselectivity.
A significant advantage of hexaethylguanidinium salts is their exceptional thermal stability, which surpasses that of many common quaternary ammonium and phosphonium catalysts. phasetransfercatalysis.com Traditional catalysts like tetrabutylammonium (B224687) bromide can undergo Hofmann elimination at elevated temperatures, leading to catalyst decomposition and reduced efficiency.
The unique structure of the hexaethylguanidinium cation, lacking beta-hydrogens on a saturated alkyl chain relative to the positive charge, makes it resistant to Hofmann elimination. This inherent stability allows it to be used in high-temperature (150-250 °C) processes such as nucleophilic aromatic substitutions on deactivated aryl chlorides. phasetransfercatalysis.com Industrial patents have highlighted the effectiveness of hexaethylguanidinium chloride (HEG Cl) in such demanding applications, noting its superiority over even robust phosphonium salts. phasetransfercatalysis.com
This high thermal stability also opens the door for catalyst reusability. After a reaction, the catalyst often remains in the organic phase and can be recovered and reused for subsequent batches, which is a key principle of green chemistry and improves the economic viability of industrial processes.
Role as a Component in Ionic Liquid Systems and Advanced Reaction Media
Ionic liquids (ILs) are salts with melting points below 100 °C, and they are valued as designer solvents and catalysts due to their negligible vapor pressure, high thermal stability, and tunable properties. researchgate.net Guanidinium salts are an important class of cations for the formation of ILs. rsc.orgnih.gov
The properties of an ionic liquid are determined by the structure of its cation and anion. Hexaalkylguanidinium cations, including hexaethylguanidinium, are particularly useful in this context.
Design Principles:
Cation Structure: The size, symmetry, and alkyl chain length of the guanidinium cation are critical. Increasing the length of the alkyl chains generally lowers the melting point and increases the lipophilicity of the resulting IL. The delocalized charge of the guanidinium core contributes to weaker inter-ionic forces, which also favors a lower melting point. rsc.org
Anion Choice: The anion has a profound effect on the physical and chemical properties of the IL. researchgate.net Simple anions like bromide (Br⁻) can be used, but to create room-temperature ionic liquids, larger, charge-diffuse anions such as bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) or hexafluorophosphate (B91526) ([PF₆]⁻) are often employed. researchgate.net The choice of anion dictates properties like water miscibility, viscosity, and electrochemical stability.
Synthesis: The synthesis of guanidinium-based ionic liquids typically follows a two-step process: researchgate.net
Quaternization/Protonation: A neutral guanidine (B92328) base is reacted to form the desired cation. For a hexaalkylguanidinium salt like this compound, this involves the exhaustive alkylation of guanidine or a partially alkylated precursor with an ethyl halide (e.g., ethyl bromide).
Anion Metathesis: If an anion other than the halide is desired, an anion exchange (metathesis) reaction is performed. The this compound salt is reacted with a salt of the desired anion (e.g., lithium bis(trifluoromethylsulfonyl)imide). Precipitation of the inorganic byproduct (e.g., LiBr) drives the reaction to completion, yielding the target ionic liquid.
These synthetic strategies allow for the creation of task-specific guanidinium ILs that can serve as non-volatile, reusable reaction media, catalysts, or electrolytes in various advanced applications. rsc.orgacs.org
Solvent Properties and Their Impact on Reaction Kinetics and Thermodynamics
The utility of this compound as a reaction medium is intrinsically linked to its solvent properties. As a member of the guanidinium-based ionic liquids, its characteristics can significantly influence the energetics and rates of chemical reactions. Key solvent properties include polarity, hydrogen bonding capabilities, and viscosity, which collectively determine how the solvent interacts with reactant, transition state, and product molecules.
The polarity of a solvent is a critical factor in its ability to solvate charged or polar species. For ionic liquids like this compound, polarity is a complex parameter influenced by the delocalized charge of the cation and the nature of the anion. Empirical polarity scales, such as the ET(30) scale developed by Reichardt, provide a measure of a solvent's ionizing power. While specific ET(30) values for this compound are not extensively documented, studies on a series of hexaalkylguanidinium salts offer valuable insights. For instance, the polarity of these salts is observed to be in the range of formamide/water mixtures, indicating a highly polar environment. znaturforsch.com
The Kamlet-Taft parameters provide a more nuanced description of a solvent's interaction capabilities:
α (Hydrogen Bond Acidity): Represents the solvent's ability to donate a hydrogen bond. For the hexaethylguanidinium cation, the absence of N-H protons suggests a low α value.
β (Hydrogen Bond Basicity): Indicates the solvent's ability to accept a hydrogen bond. The bromide anion can act as a hydrogen bond acceptor.
π* (Dipolarity/Polarizability): Reflects the solvent's ability to stabilize a charge or a dipole through dielectric effects. Hexaalkylguanidinium salts have been shown to possess high π* values compared to non-aqueous molecular solvents. znaturforsch.com
These solvent properties have a direct impact on reaction kinetics and thermodynamics. According to transition state theory, the rate of a reaction is dependent on the Gibbs free energy of activation (ΔG‡), which is the difference in free energy between the transition state and the reactants. A solvent that preferentially stabilizes the transition state over the reactants will lower ΔG‡ and thus accelerate the reaction.
For example, in SN1 reactions, which proceed through a charged carbocation intermediate, a highly polar solvent like this compound can stabilize this intermediate, thereby increasing the reaction rate. Conversely, for reactions where the transition state is less polar than the reactants, a polar solvent may slow down the reaction.
The following interactive table summarizes the empirical polarity parameters for a selection of hexaalkylguanidinium-based ionic liquids, providing a comparative context for the expected properties of this compound.
| Cation | Anion | ET(30) (kcal/mol) | ENT |
|---|---|---|---|
| Hexa-n-propylguanidinium | Chloride | 43.9 | 0.41 |
| Hexa-n-butylguanidinium | Chloride | 44.8 | 0.44 |
| Hexa-n-pentylguanidinium | Chloride | 44.6 | 0.43 |
| Hexa-n-hexylguanidinium | Trifluoroacetate | 43.7 | 0.40 |
| Hexa-n-hexylguanidinium | Trifluoromethanesulfonate | 46.8 | 0.53 |
Data adapted from Kantlehner et al., Z. Naturforsch. 2005, 60b, 861-876. znaturforsch.com
Application as Reaction Media in Various Organic Transformations
This compound has found application as a reaction medium and catalyst in a variety of organic transformations, primarily leveraging its properties as a phase-transfer catalyst and an ionic liquid. Its high thermal stability and low vapor pressure make it an attractive alternative to conventional volatile organic solvents, particularly for high-temperature reactions.
Nucleophilic Substitution Reactions:
One of the most well-documented applications of this compound is in facilitating nucleophilic substitution reactions. It is particularly effective as a phase-transfer catalyst in halogen exchange (halex) reactions. In these reactions, it transports the nucleophilic anion (e.g., fluoride) from an aqueous or solid phase into an organic phase where the substrate is dissolved, thereby enabling the reaction to proceed. The delocalized positive charge on the large guanidinium cation allows for the formation of a "naked" anion with enhanced nucleophilicity in the organic phase.
A notable example is the fluorination of aromatic chlorides and bromides, where this compound has been shown to be a highly effective catalyst. google.com
Condensation Reactions:
Guanidinium-based ionic liquids have been employed as catalysts and solvents in aldol (B89426) condensation reactions. These reactions are fundamental carbon-carbon bond-forming processes in organic synthesis. The use of functionalized ionic liquids can provide an environmentally benign and convenient catalytic system. While specific studies focusing solely on this compound are limited, the broader class of guanidinium salts has shown promise in promoting these transformations. nih.gov
Cycloaddition Reactions:
Diels-Alder reactions, a class of [4+2] cycloaddition reactions, are known to be influenced by the reaction medium. Ionic liquids, in general, have been shown to enhance the rate and selectivity of these reactions. The effect of guanidinium salts on Diels-Alder reactions has been noted, with guanidinium chloride reported to influence the reaction kinetics in aqueous solutions. acs.org Although detailed studies using this compound as the primary solvent for Diels-Alder reactions are not widely available, its polar nature suggests it could be a suitable medium for such transformations.
Michael Addition Reactions:
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another important C-C bond-forming reaction. Guanidine and its derivatives are known to catalyze this reaction. The basicity of the bromide anion in this compound, although weak, could potentially play a role in promoting Michael additions. Furthermore, chiral guanidinium salts have been successfully used as catalysts for asymmetric Michael reactions. rsc.org
The following table provides a summary of organic transformations where this compound or related guanidinium salts have been utilized.
| Reaction Type | Role of this compound/Guanidinium Salt | Key Findings | Reference |
|---|---|---|---|
| Halogen Exchange (Halex) | Phase-Transfer Catalyst | Highly effective in promoting the fluorination of aromatic halides. | google.com |
| Aldol Condensation | Catalyst/Solvent (Guanidinium-based ILs) | Functionalized guanidinium ionic liquids provide an efficient and recyclable catalytic system. | nih.gov |
| Diels-Alder Reaction | Additive/Co-solvent (Guanidinium chloride) | Influences reaction kinetics in aqueous media. | acs.org |
| Michael Addition | Catalyst (Chiral Guanidinium Salts) | Effective in catalyzing asymmetric Michael additions. | rsc.org |
Advanced Materials Science Applications
Integration of Hexaethylguanidinium Bromide in the Development of Functional Materials
The guanidinium (B1211019) cation is recognized for its utility in creating functional materials, primarily due to its strong hydrogen-bonding capabilities and high symmetry. However, there is a lack of specific documented applications integrating this compound into the development of functional materials. Its potential use as a phase-transfer catalyst has been noted for the analogous Hexaethylguanidinium chloride, but detailed studies on its role in materials science are not present in the available literature. researchgate.net The synthesis of this compound has been described, providing a pathway to the compound for potential future investigations in materials science. google.com
Supramolecular Assembly and Host-Guest Chemistry Utilizing Guanidinium Moieties
Supramolecular chemistry often utilizes the guanidinium group as a key building block due to its unique structural and electronic properties. The planar, Y-shaped cation with its delocalized positive charge is highly effective at binding with various anionic and neutral guest molecules, driven by a combination of electrostatic forces and, crucially, hydrogen bonding.
The self-assembly of systems containing the parent guanidinium cation is dominated by non-covalent interactions, particularly hydrogen bonds. researchgate.netnih.gov The cation possesses six hydrogen atoms on its nitrogen atoms, which can act as hydrogen bond donors, readily interacting with anions or neutral molecules that are hydrogen bond acceptors. researchgate.net This directional and specific interaction is fundamental to the formation of ordered supramolecular structures.
In stark contrast, the Hexaethylguanidinium cation lacks any hydrogen atoms on its nitrogen centers; all have been replaced by ethyl groups. This fundamental structural difference precludes its ability to act as a hydrogen bond donor. Consequently, the primary non-covalent interactions governing its self-assembly would be weaker forces such as van der Waals interactions and electrostatic forces. Structural studies on related hexaalkylguanidinium bromides (specifically, hexa-n-butylguanidinium and hexa-n-pentylguanidinium bromides) have confirmed the absence of hydrogen bonding in their crystal structures. researchgate.net This suggests that the self-assembled systems involving this compound would be governed by different principles than those of the unsubstituted guanidinium cation.
| Interaction Type | Unsubstituted Guanidinium | Hexaethylguanidinium |
| Hydrogen Bonding | Primary interaction driver | Not possible (no N-H donors) |
| Electrostatic | Significant | Significant |
| Cation-π | Possible | Sterically hindered |
| van der Waals | Present | Dominant interaction driver |
Molecular recognition by the guanidinium cation is a well-established principle, particularly in the binding of oxoanions like carboxylates and phosphates. researchgate.net This recognition is highly effective because the planar arrangement of the N-H groups allows for the formation of multiple, simultaneous, and geometrically specific hydrogen bonds with the oxygen atoms of the guest anion, often in a bidentate fashion. researchgate.net This ability to form strong, directional hydrogen bonds is the cornerstone of its use in artificial receptors and its role in biological systems within the amino acid arginine.
This compound cannot participate in this mode of molecular recognition. The six ethyl groups fully encapsulate the central carbon-nitrogen core, replacing all hydrogen bond donors. This structural modification fundamentally alters its molecular recognition capabilities. While it remains a bulky organic cation, it lacks the specific, directional binding ability that defines the host-guest chemistry of the parent guanidinium moiety. Any host-guest interactions would rely on ion-pairing and shape complementarity, rather than the specific hydrogen-bond-driven recognition that is characteristic of unsubstituted guanidinium. There is no specific research available detailing the use of this compound in molecular recognition or host-guest chemistry.
Applications in Perovskite-Based Materials and Optoelectronic Devices
The incorporation of guanidinium bromide (GABr) as an additive or a primary cation has been a successful strategy for improving the efficiency and stability of perovskite solar cells and other optoelectronic devices. fluxim.comfigshare.commsesupplies.com The small, highly symmetrical guanidinium cation (GA⁺) can be incorporated into the perovskite lattice, influencing crystal growth, passivating defects, and enhancing carrier lifetimes through hydrogen bonding with the halide ions. mdpi.comossila.com
There is no evidence in the reviewed literature of this compound being used in perovskite-based materials. Its application in this field is likely precluded by two main factors:
Steric Hindrance : The hexaethyl-substituted cation is significantly larger than the parent guanidinium cation. Its size would likely make it incompatible with incorporation into the typical ABX₃ perovskite crystal lattice structure.
Lack of Hydrogen Bonding : A key benefit of using the guanidinium cation in perovskites is its ability to form hydrogen bonds with the halide anions (e.g., bromide, iodide) in the lattice. This interaction helps to stabilize the structure and passivate defects. ossila.com As this compound lacks N-H bonds, it cannot provide this crucial stabilizing interaction.
These fundamental differences make this compound an unsuitable candidate for the roles that the unsubstituted guanidinium cation successfully plays in enhancing perovskite performance.
Emerging Research Directions and Future Perspectives
Development of Novel Guanidinium (B1211019) Derivatives for Enhanced Performance
The core hexaethylguanidinium cation offers a versatile scaffold for the development of novel derivatives with tailored properties. Future research is expected to focus on strategic modifications of the ethyl groups to enhance performance characteristics such as thermal stability, solubility, and specific interactions with other molecules.
One promising direction is the introduction of functional groups onto the ethyl chains. For instance, the incorporation of ether, hydroxyl, or fluoroalkyl moieties could significantly alter the compound's polarity, hydrophobicity, and coordinating ability. This functionalization can lead to derivatives with improved performance in applications like catalysis, extraction, and as electrolytes.
Furthermore, the synthesis of asymmetric hexa-substituted guanidinium bromides, where the six alkyl chains are not all ethyl groups, presents another avenue for fine-tuning the cation's properties. By systematically varying the length and branching of the alkyl substituents, researchers can modulate the steric hindrance and charge distribution around the central carbon atom, thereby influencing the compound's packing in the solid state and its interactions in solution.
Recent studies on other guanidine (B92328) derivatives have highlighted the potential of creating novel scaffolds for various applications, including as anticancer agents. nih.govresearchgate.net For example, the synthesis of cyclopropyl-linked guanidine derivatives has been explored to enhance metabolic stability and modulate molecular recognition. nih.gov While not directly involving hexaethylguanidinium bromide, these approaches provide a roadmap for designing new derivatives with specific biological or material science applications in mind.
Table 1: Potential Modifications of Hexaethylguanidinium Cation and Their Expected Impact
| Modification | Example Functional Group | Expected Impact on Properties | Potential Application Areas |
| Functionalization of Ethyl Chains | -OH, -OR, -CF3 | Altered polarity, hydrophobicity, and coordinating ability | Catalysis, Extraction, Electrolytes |
| Asymmetric Substitution | Mixed alkyl chains (e.g., butyl, hexyl) | Modified steric hindrance and charge distribution | Crystal engineering, Ionic liquids |
| Introduction of Bioactive Moieties | Pharmacophores | Targeted biological activity | Pharmaceuticals, Agrochemicals |
Hybrid Material Systems Incorporating this compound
The incorporation of this compound into hybrid material systems is a rapidly emerging field with significant potential. These hybrid materials, which combine the organic guanidinium salt with inorganic components, can exhibit synergistic properties that are not present in the individual constituents.
A key area of exploration is the use of this compound in the formation of organic-inorganic hybrid perovskites. nih.gov Guanidinium cations have been successfully incorporated into tin(II) bromide and lead bromide perovskite structures, demonstrating their ability to act as a templating agent and influence the material's electronic and optical properties. nih.gov The bulky and symmetric nature of the hexaethylguanidinium cation could lead to the formation of novel perovskite architectures with unique dimensionalities and photophysical characteristics.
Another promising avenue is the development of polymer composites containing this compound. By dispersing the guanidinium salt within a polymer matrix, it is possible to enhance the ionic conductivity, thermal stability, and mechanical properties of the resulting material. Such composites could find applications in solid-state electrolytes for batteries and fuel cells, as well as in antistatic coatings and membranes for separation processes.
The synthesis of hybrid molecular compounds where the hexaethylguanidinium cation is coordinated to metal halide anions represents a frontier in materials design. mdpi.com These materials can exhibit interesting luminescent and magnetic properties, with potential applications in sensing, lighting, and data storage.
Table 2: Examples of Hybrid Material Systems and Their Potential Applications
| Hybrid Material System | Inorganic Component | Potential Properties | Potential Applications |
| Organic-Inorganic Perovskites | Lead Halides, Tin Halides | Tunable optoelectronic properties | Solar cells, LEDs, Photodetectors |
| Polymer Composites | Poly(ethylene oxide), Poly(methyl methacrylate) | Enhanced ionic conductivity, thermal stability | Solid-state electrolytes, Antistatic coatings |
| Hybrid Molecular Compounds | Copper Halides, Zinc Halides | Luminescence, Magnetic properties | Sensors, Lighting, Data storage |
Interdisciplinary Research Integrating Guanidinium Chemistry with Other Fields
The versatile nature of this compound makes it a prime candidate for interdisciplinary research that bridges chemistry with materials science, biology, and environmental science. The exploration of these interfaces is expected to uncover novel applications and fundamental scientific insights.
In the realm of materials science , the use of this compound as a structure-directing agent in the synthesis of porous materials like metal-organic frameworks (MOFs) and zeolites is a promising area. The size and shape of the guanidinium cation can influence the pore size and connectivity of the resulting framework, leading to materials with tailored adsorption and catalytic properties.
From a biological perspective , the potential of hexaethylguanidinium derivatives as antimicrobial agents or as components of drug delivery systems warrants investigation. The guanidinium group is known to interact with cell membranes, and by functionalizing the hexaethylguanidinium cation with bioactive moieties, it may be possible to develop targeted therapeutics.
In environmental science , this compound-based ionic liquids could be explored as "green" solvents for various processes, including biomass dissolution and CO2 capture. Their low vapor pressure and tunable properties make them attractive alternatives to conventional volatile organic compounds. Furthermore, their potential use in liquid-liquid extraction for the removal of pollutants from water is an area of active research.
Advancements in In Situ Characterization Techniques for Dynamic Processes
To fully understand and optimize the performance of this compound in various applications, it is crucial to employ advanced in-situ characterization techniques that can probe dynamic processes in real-time. These techniques can provide invaluable information on reaction mechanisms, phase transitions, and material degradation.
In-situ spectroscopy , including techniques like Raman, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy, can be used to monitor chemical transformations and intermolecular interactions involving this compound as they occur. For example, in a catalytic reaction, in-situ IR spectroscopy can track the formation of intermediates and provide insights into the catalytic cycle.
In-situ X-ray and neutron scattering techniques are powerful tools for studying the structural evolution of materials containing this compound. For instance, in-situ X-ray diffraction (XRD) can be used to follow the crystallization of hybrid perovskites or the phase behavior of ionic liquid crystals.
In-situ microscopy , such as atomic force microscopy (AFM) and scanning tunneling microscopy (STM), can provide real-space visualization of surfaces and interfaces at the nanoscale. These techniques can be employed to study the self-assembly of this compound on surfaces or to observe the morphological changes in a polymer composite during operation.
The development and application of these advanced in-situ characterization techniques will be instrumental in advancing our fundamental understanding of this compound and in guiding the rational design of new materials and processes.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Hexaethylguanidinium bromide with high purity?
- Methodological Answer : Synthesis typically involves the reaction of guanidine derivatives with ethyl bromide under controlled alkaline conditions. Key steps include:
- Purification : Recrystallization from ethanol or acetonitrile to remove unreacted precursors and byproducts .
- Characterization : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm molecular structure, and elemental analysis to verify stoichiometry .
- Purity Assessment : High-performance liquid chromatography (HPLC) or mass spectrometry (MS) to ensure >98% purity .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Handling : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid dust generation by working in a fume hood .
- Storage : Keep in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C. Incompatible with strong oxidizers; store separately .
- Stability Monitoring : Conduct periodic FT-IR analysis to detect decomposition (e.g., bromide ion release) .
Advanced Research Questions
Q. What experimental designs are effective for studying the interaction of this compound with biomimetic membranes?
- Methodological Answer :
- Model Systems : Use Langmuir-Blodgett troughs to create monolayer membranes with phospholipids (e.g., DPPC). Measure changes in surface pressure and membrane fluidity via fluorescence anisotropy .
- Data Collection : Employ quartz crystal microbalance (QCM) to quantify adsorption kinetics and isothermal titration calorimetry (ITC) for thermodynamic profiling .
- Contradiction Resolution : If membrane disruption data conflicts with computational simulations (e.g., molecular dynamics), validate via cryo-TEM imaging to visualize structural changes .
Q. How can researchers optimize the catalytic role of this compound in asymmetric organic synthesis?
- Methodological Answer :
- Reaction Screening : Use design of experiments (DoE) to test variables (e.g., solvent polarity, temperature, molar ratios). Acetonitrile or THF at 40–60°C often enhances enantioselectivity .
- Mechanistic Analysis : Pair kinetic studies (e.g., rate constants via UV-Vis) with DFT calculations to identify transition states and rate-limiting steps .
- Troubleshooting : If yields plateau, introduce co-catalysts (e.g., chiral phosphoric acids) or switch to microfluidic reactors for improved mixing .
Q. What strategies mitigate data inconsistencies in studying this compound’s reactivity in ionic liquids?
- Methodological Answer :
- Controlled Environment : Use gloveboxes to exclude moisture/oxygen, which can alter reactivity .
- Cross-Validation : Compare electrochemical impedance spectroscopy (EIS) data with NMR diffusion measurements to resolve discrepancies in ion mobility .
- Advanced Analytics : Apply X-ray photoelectron spectroscopy (XPS) to detect surface interactions and synchrotron XRD for crystallographic insights .
Q. How does this compound influence charge transfer in perovskite solar cells?
- Methodological Answer :
- Device Fabrication : Incorporate the compound as an interfacial layer between perovskite and hole-transport materials (e.g., spiro-OMeTAD). Spin-coating at 3,000 rpm ensures uniform coverage .
- Performance Metrics : Track power conversion efficiency (PCE) and incident photon-to-current efficiency (IPCE). Use UV-Vis and photoluminescence (PL) quenching to assess charge extraction .
- Data Interpretation : If PL lifetimes conflict with J-V curves, conduct transient absorption spectroscopy (TAS) to differentiate recombination pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
